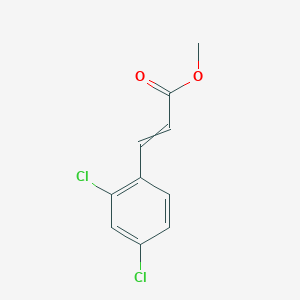

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester

Description

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester is a synthetic organic compound featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions, conjugated to an acrylic acid methyl ester moiety. The dichlorophenyl group confers electron-withdrawing effects, enhancing electrophilic reactivity and stability against degradation. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical syntheses, leveraging its ability to undergo Michael additions, ester hydrolysis, and cyclization reactions . Its structural rigidity and halogenated aromatic system make it a valuable scaffold for drug discovery, particularly in targeting serotonin transporters and antimicrobial agents .

Properties

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBQSTISRBKZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(2,4-Dichloro-phenyl)-acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,4-Dichloro-phenyl)-acrylic acid or 3-(2,4-Dichloro-phenyl)-acetone.

Reduction: Formation of 3-(2,4-Dichloro-phenyl)-propanol or 3-(2,4-Dichloro-phenyl)-propanal.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2,4-Difluoro-phenyl)-acrylic acid ethyl ester (CAS 134672-68-7)

- Structural Differences : Fluorine atoms at 2- and 4-positions instead of chlorine.

- Electronic Effects : Fluorine's higher electronegativity increases polarization but reduces steric bulk compared to chlorine.

- Reactivity : Lower electron-withdrawing strength than chlorine, leading to slower reaction kinetics in nucleophilic substitutions.

- Applications : Preferentially used in agrochemicals due to fluorine's metabolic stability .

- Data Comparison :

(E)-3-(3-Chlorophenyl)acrylic acid methyl ester

- Structural Differences : Single chlorine at the 3-position instead of 2,4-dichloro substitution.

- Electronic Effects: Reduced electron-withdrawing effect due to mono-substitution, altering conjugation.

- Applications : Less potent in antimicrobial assays compared to 2,4-dichloro derivatives .

Ester Group Variants

4-(2,4-Dichloro-Phenyl)-2,4-Dioxo-Butyric Acid Methyl Ester

Caffeic Acid Esters (e.g., 3,4-Dihydroxyphenyl acrylic acid methyl ester)

- Structural Contrast : Hydroxyl groups instead of chlorine on the phenyl ring.

- Bioactivity : Antioxidant and antiviral properties (89–98% H1N1 inhibition at 100 μM) but lower synthetic utility due to oxidation sensitivity .

Substitution Pattern and Bioactivity

Biological Activity

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester (DCMA) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHClO

- Molecular Weight: Approximately 231.08 g/mol

- Structure: The compound features a dichlorophenyl group attached to an acrylic acid moiety, which influences its biological activity and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that DCMA exhibits various biological activities, including anti-inflammatory and anticancer properties. The presence of the dichlorophenyl group is believed to enhance its bioactivity by influencing cell signaling pathways and interacting with specific biological targets.

The mechanism by which DCMA exerts its effects involves:

- Binding Affinity: Interaction with proteins or enzymes, potentially modulating their activity.

- Signal Transduction: Influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Modulation: Affecting transcription factors that control gene expression related to inflammation and cancer.

Anticancer Activity

Several studies have focused on the anticancer properties of DCMA. For instance:

- Study on Cell Lines: Research demonstrated that DCMA induces apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer) with IC values ranging from 39 to 48 µM. Flow cytometric analyses indicated that it causes cell cycle arrest in the G2/M phase through up-regulation of p21 expression .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 39 | Apoptosis induction |

| H1975 | 48 | G2/M phase arrest |

Anti-inflammatory Properties

DCMA has shown potential as an anti-inflammatory agent:

- In Vivo Studies: Animal models have demonstrated reduced inflammation markers upon treatment with DCMA, suggesting its utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCMA, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-3-(4-methoxy-phenyl)-acrylic acid methyl ester | CHNO | Contains a cyano group enhancing bioactivity |

| 3-(2,6-Dichloro-phenyl)-acrylic acid methyl ester | CHClO | Different chlorination pattern affecting properties |

Case Studies

- Pharmacological Studies : In one study, DCMA was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as a lead compound for drug development targeting specific molecular pathways .

- Polymerization Studies : DCMA has been utilized in polymer synthesis due to its reactivity. Polymers derived from DCMA showed enhanced thermal stability and photocrosslinking capabilities, making them suitable for advanced materials applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.